molecular formula C15H16F2N4O2 B7019245 N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide

N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide

Cat. No.: B7019245
M. Wt: 322.31 g/mol
InChI Key: JVBXQSMNWLBZCB-UHFFFAOYSA-N
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Description

N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoropyrrolidine moiety, an indazole ring, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c1-9(14(23)21-7-6-15(16,17)8-21)18-13(22)12-10-4-2-3-5-11(10)19-20-12/h2-5,9H,6-8H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBXQSMNWLBZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)(F)F)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide typically involves multiple steps, including the formation of the difluoropyrrolidine ring, the attachment of the indazole moiety, and the introduction of the carboxamide group. Common synthetic routes may include:

    Formation of Difluoropyrrolidine: This step often involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the difluoro groups.

    Attachment of Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and suitable aromatic precursors.

    Introduction of Carboxamide Group: The final step involves the coupling of the difluoropyrrolidine-indazole intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity and specificity, while the indazole ring can contribute to the overall stability and reactivity of the compound. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Indazole derivatives: Compounds containing the indazole ring are known for their diverse biological activities and can be used as reference points for comparison.

    Difluoropyrrolidine-containing compounds: These compounds highlight the significance of the difluoropyrrolidine moiety in enhancing binding affinity and specificity.

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